3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-1-methylurea
CAS No.:
Cat. No.: VC18010520
Molecular Formula: C30H38FN3O5S
Molecular Weight: 571.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H38FN3O5S |
|---|---|
| Molecular Weight | 571.7 g/mol |
| IUPAC Name | 3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1λ6,2-benzoxathiazocin-5-yl]methyl]-1-methylurea |
| Standard InChI | InChI=1S/C30H38FN3O5S/c1-21-18-34(22(2)20-35)40(37,38)29-15-14-24(13-12-23-8-7-9-25(31)16-23)17-27(29)39-28(21)19-33(3)30(36)32-26-10-5-4-6-11-26/h7-9,14-17,21-22,26,28,35H,4-6,10-11,18-20H2,1-3H3,(H,32,36)/t21-,22+,28+/m1/s1 |
| Standard InChI Key | YAJYINBQFXCAPI-WENCSYSZSA-N |
| Isomeric SMILES | C[C@@H]1CN(S(=O)(=O)C2=C(C=C(C=C2)C#CC3=CC(=CC=C3)F)O[C@H]1CN(C)C(=O)NC4CCCCC4)[C@@H](C)CO |
| Canonical SMILES | CC1CN(S(=O)(=O)C2=C(C=C(C=C2)C#CC3=CC(=CC=C3)F)OC1CN(C)C(=O)NC4CCCCC4)C(C)CO |
Introduction
Chemical Identity and Structural Properties
BRD2879 (CAS 1304750-47-7) is an organofluorine compound with the molecular formula C₃₀H₃₈FN₃O₅S and a molecular weight of 571.70 g/mol . Its IUPAC name reflects a complex benzoxathiazocin core modified with cyclohexylurea and 3-fluorophenyl ethynyl groups. Key stereochemical features include three defined stereocenters: (4R,5R) in the benzoxathiazocin ring and (2S) in the hydroxypropyl side chain .
Table 1: Molecular and Physicochemical Properties of BRD2879
The compound’s SMILES string (C[C@@H]1CN(S(=O)(=O)C2=C(C=C(C=C2)C#CC3=CC(=CC=C3)F)O[C@H]1CN(C)C(=O)NC4CCCCC4)[C@@H](C)CO) and InChI Key (YAJYINBQFXCAPI-WENCSYSZSA-N) confirm its stereochemical complexity . Its low aqueous solubility (<1 mg/mL) necessitates formulation in dimethyl sulfoxide (DMSO) or ethanol for in vitro studies .
Synthesis and Structure-Activity Relationships (SAR)
BRD2879 was identified through high-throughput screening of diversity-oriented synthesis (DOS) libraries, emphasizing sp³-hybridized scaffolds . The synthesis involves a multi-step route:
-
Core Construction: Formation of the 8-membered benzoxathiazocin ring via cyclization.
-
Side Chain Elaboration: Introduction of the 3-fluorophenyl ethynyl group via Sonogashira coupling and urea linkage installation .
Table 2: Key Analogues and Biochemical Potency
| Compound | R₁ (Alkyne) | R₂ (Urea) | IC₅₀ (nM) |
|---|---|---|---|
| BRD2879 | 3-Fluorophenyl | Cyclohexyl | 50 |
| 3 | 4-Fluorophenyl | Cyclohexyl | 45 |
| 5 | 3-Fluorophenyl | Methyl | 1200 |
| 13 | 3-Fluorophenyl | Amide | >10,000 |
SAR studies reveal:
-
Stereodependence: The (2S,5R,6R) configuration is critical; stereoisomers show 10–1000-fold reduced potency .
-
Hydrophobic Interactions: Bulky R₂ groups (e.g., cyclohexyl) enhance binding, while polar residues (e.g., amides) abolish activity .
-
Alkyne Substitution: 3- or 4-fluorophenyl groups optimize π-stacking with IDH1-R132H’s hydrophobic pocket .
Mechanism of Action and Biological Activity
BRD2879 selectively inhibits IDH1-R132H, a gain-of-function mutation driving 2-HG accumulation in gliomas and AML . The compound binds allosterically, stabilizing an inactive enzyme conformation and suppressing 2-HG production by >90% at 1 μM .
Key Findings:
-
Cellular Efficacy: Reduces 2-HG levels in HT1080 fibrosarcoma cells (IC₅₀ = 50 nM) without cytotoxicity .
-
Anti-Proliferative Effects: Synergizes with chemotherapy in IDH1-mutant glioma models, though in vivo efficacy is limited by poor bioavailability .
-
Metabolic Reprogramming: Restores α-ketoglutarate-dependent histone demethylation, reversing epigenetic dysregulation .
Pharmacokinetic Challenges and Formulation Strategies
Despite its potency, BRD2879 has unfavorable pharmacokinetics:
-
Solubility: <1 mg/mL in aqueous buffers, necessitating DMSO-based formulations .
-
Metabolic Stability: Rapid hepatic clearance (t₁/₂ < 1 hour in mice) .
-
Blood-Brain Barrier Penetration: Undetectable in cerebrospinal fluid after systemic administration .
Table 3: Formulation Approaches for BRD2879
| Formulation | Components | Use Case |
|---|---|---|
| Injection 1 | DMSO:Tween 80:Saline (5:5:90) | In vitro assays |
| Injection 2 | Cremophor EL:Ethanol:Saline | Preclinical studies |
Future Directions and Clinical Implications
To advance BRD2879-derived therapies, researchers propose:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume